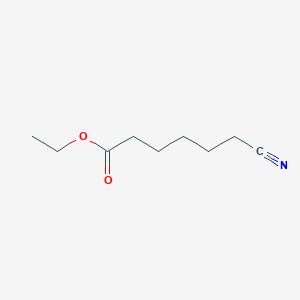

Ethyl 6-cyanohexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10137-65-2 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl 6-cyanohexanoate |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |

InChI Key |

WPGIMPZMPWRYAI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCC#N |

Canonical SMILES |

CCOC(=O)CCCCCC#N |

Other CAS No. |

10137-65-2 |

Synonyms |

6-Cyanohexanoic acid ethyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Routes for Ethyl 6 Cyanohexanoate

Established Synthetic Pathways

Traditional synthesis of Ethyl 6-cyanohexanoate relies on robust and predictable multi-step chemical reactions. These pathways are widely adopted due to their reliability and the availability of starting materials.

A common and widely documented method for synthesizing this compound involves a two-step process that begins with a bifunctional starting material. This pathway first establishes the ethyl ester group, followed by the introduction of the cyano moiety.

The general approach starts with a 6-halohexanoic acid, such as 6-bromohexanoic acid. This precursor undergoes esterification with ethanol (B145695), typically under acidic conditions, to yield the corresponding ethyl ester. Following the formation of the ester, the terminal halogen is substituted with a cyanide group through a nucleophilic substitution reaction, typically using an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).

This strategy is centered on the conversion of a pre-formed halogenated ester. The key step is the nucleophilic substitution of the halide by a cyanide ion, a reaction that is fundamental to the formation of the nitrile group.

The direct conversion of Ethyl 6-bromohexanoate (B1238239) to this compound is a classic example of a nucleophilic substitution reaction. In this process, the bromine atom, being a good leaving group, is displaced by the cyanide ion (CN⁻).

The reaction is typically carried out in a polar solvent which helps to dissolve the cyanide salt and stabilize the transition state of the reaction. The choice of solvent is critical to prevent side reactions and ensure a high yield of the desired product. For instance, the use of Pyridine-N-oxide as a solvent has been noted for its ability to stabilize intermediates.

Reaction Scheme:

The primary precursor for this route, Ethyl 6-bromohexanoate, is itself synthesized via the esterification of 6-bromohexanoic acid. innospk.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and performed under reflux conditions with ethanol.

Optimization of the subsequent cyanation reaction involves several factors. Substrate reactivity is a key consideration; bromo-substituted esters are known to react more rapidly than their chloro-substituted counterparts due to the weaker carbon-bromine bond. For example, one study reported that Ethyl 6-bromohexanoate achieved an 85% conversion in just one hour, whereas the analogous chloro-derivative required three hours to reach a 70% yield.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 6-Bromohexanoic acid | |

| Reagent | Ethanol (1.5 equivalents) | |

| Catalyst | H₂SO₄ (0.5–1 mol%) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 4–6 hours | |

| Workup | Neutralization with NaHCO₃, extraction with Et₂O, and distillation |

Halogenation-Cyanation Approaches

Emerging and Advanced Synthetic Strategies

While traditional methods are effective, research into more advanced and sustainable synthetic routes is ongoing. These emerging strategies often leverage biocatalysis to improve efficiency and selectivity.

Biocatalysis presents a powerful alternative to conventional chemical synthesis for producing chiral compounds and other fine chemicals. scielo.br The use of enzymes, such as ketoreductases and lipases, can offer high selectivity under mild reaction conditions.

In the context of cyano-esters, research has demonstrated the utility of enzymes. For instance, the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases has been explored for the synthesis of pregabalin (B1679071) precursors. nih.gov A general procedure for such an enzymatic bioreduction involves incubating the substrate with the enzyme, often with a cofactor regeneration system, at a controlled temperature (e.g., 30°C) and pH. nih.gov The product is then extracted and purified. nih.gov While not directly applied to this compound in the cited literature, these chemoenzymatic approaches highlight a promising future direction for the synthesis of such compounds, potentially offering routes to chiral derivatives or more environmentally benign processes. scielo.brnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Biocatalyst | Ene-reductase / Ketoreductase | nih.gov |

| Temperature | 30 °C | nih.gov |

| Agitation | 120 rpm | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Extraction Solvent | Ethyl acetate (B1210297) | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Approaches

Asymmetric Bioreduction in Related Systems

The asymmetric reduction of carbon-carbon double bonds is a key strategy for producing enantiomerically pure molecules. In systems related to this compound, such as α,β-unsaturated nitriles, this transformation is of significant industrial interest. prepchem.comnih.gov Enzymes, particularly from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are adept at catalyzing the asymmetric reduction of various activated alkenes. google.com These enzymes have been successfully employed in the synthesis of valuable, optically active products, including chiral building blocks with broad industrial applications. google.com

For instance, the bioreduction of β-cyanoacrylate esters has been studied as a potential route to precursors for GABA analogues like pregabalin. This approach highlights the feasibility of creating chiral centers in cyano-containing molecules with high precision. The stereochemical outcome of these reductions can often be controlled by carefully selecting the enzyme or by engineering the substrate, for example, by varying the size of the ester group or using stereochemically pure (E)- or (Z)-isomers. This allows for access to both enantiomers of the target product, often with excellent conversion rates and high enantiomeric purity.

Studies have demonstrated the successful reduction of a series of α,β-unsaturated nitriles into optically active nitrile products with high yields and excellent enantioselectivities (up to 99% ee). prepchem.comgoogle.com While α,β-unsaturated nitriles are considered somewhat challenging "borderline" substrates due to their slight activation, complex nitrile-containing molecules have been successfully reduced using these biocatalytic methods. google.com

Role of Ene-Reductases

Ene-reductases (ERs) are the primary enzymes responsible for the asymmetric bioreduction of activated alkenes. nih.gov These enzymes, which are part of the OYE family, are widely distributed in microorganisms and plants. nih.govgoogle.com They catalyze the reduction of a C=C double bond at the expense of a nicotinamide (B372718) cofactor, such as NADPH. google.comnih.gov

The substrate scope of ene-reductases is broad and includes α,β-unsaturated aldehydes, ketones, nitroalkenes, carboxylic acids and their derivatives, and α,β-unsaturated nitriles. prepchem.comnih.govnih.gov The reaction mechanism involves the net trans-addition of two hydrogen atoms across the double bond. A hydride is transferred from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the substrate, while a proton is delivered to the α-carbon from a conserved tyrosine residue in the enzyme's active site. nih.gov

The application of ene-reductases extends to the selective bioreduction of electron-deficient alkynes to alkenes. maynoothuniversity.ie Research has shown that alkynes bearing nitrile moieties can be effectively reduced with excellent conversions and stereoselectivities. maynoothuniversity.ie Interestingly, the reduction of cyanoalkynes predominantly yields the (Z)-alkene isomer. maynoothuniversity.ie This novel "bio-Lindlar" type reactivity, which has been demonstrated on a preparative scale, produces the desired (Z)-cyanoalkenes in good to excellent isolated yields. maynoothuniversity.ie

The table below summarizes the bioreduction of various unsaturated compounds using ene-reductases, highlighting the versatility of these biocatalysts.

| Substrate Type | Enzyme Family | Product Type | Key Findings | Citations |

| α,β-Unsaturated Nitriles | Old Yellow Enzymes (OYEs) | Optically Active Nitriles | High yields and enantioselectivities (up to 99% ee). | prepchem.com, google.com |

| β-Cyanoacrylate Esters | Ene-Reductases (OYE family) | Chiral β-Cyano Esters | Stereochemical control achievable through substrate engineering. | |

| Cyanoalkynes | Ene-Reductases (EREDs) | (Z)-Cyanoalkenes | High conversion and stereoselectivity (>99/1 Z/E). | , maynoothuniversity.ie |

| α,β-Unsaturated Dicarboxylic Esters | Ene-Reductases (cloned) | Chiral Dicarboxylic Esters | Opposite stereoisomers obtained by enzyme choice or E/Z-substrate configuration. | |

| β-Nitroacrylates | Old Yellow Enzyme 1 (OYE1) | β-Nitro Carboxylic Acid Esters | Chemoselective reduction of the C=C bond, leaving the nitro group intact. | google.com |

Catalytic Approaches

Alongside biocatalysis, traditional catalytic methods involving transition metals and small organic molecules (organocatalysis) are fundamental to the synthesis of compounds like this compound.

Transition Metal Catalysis in Related Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. researchgate.net While a specific transition metal-catalyzed synthesis for this compound is not prominently featured in the literature, the synthesis of related compounds often involves these catalysts. For example, a key intermediate for the fragrance compound Berryflor, ethyl 6-hydroxyhexanoate, can be synthesized from the selective reduction of adipic acid monoethyl ester. google.com

In the context of producing precursors for pharmaceuticals, a patent for the synthesis of pregabalin describes a step where (S)-5-methyl-3-cyanohexanoate is reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.org This hydrogenation step converts the cyano group to an amine, which is a common transformation facilitated by transition metals.

Furthermore, transition metals like iron, which is abundant and environmentally benign, are increasingly explored for a multitude of reactions including hydrogenations and cross-coupling reactions, offering a more sustainable alternative to precious metals. mdpi.com The versatility of transition metals lies in their ability to exist in various oxidation states and to be fine-tuned through ligand design, allowing for highly selective bond-breaking and bond-forming events. researchgate.net

Organocatalysis in Cyanohexanoate Formation

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has become a major pillar of organic synthesis. nih.gov This field has seen rapid growth, with a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions now possible using organocatalytic methods.

For the formation of a cyanohexanoate structure, a plausible organocatalytic approach would be the conjugate addition (Michael addition) of a cyanide source to an α,β-unsaturated hexenoate ester. Chiral organocatalysts, such as secondary amines (e.g., derivatives of proline), are well-known to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of electrophilic iminium ion intermediates. This activation mode is central to many organocatalytic transformations. nih.gov

While direct organocatalytic cyanation for this compound is not explicitly detailed, the principles are well-established. For example, organocatalysts have been successfully used in the stereoselective Michael addition of various nucleophiles to α,β-unsaturated compounds, which is a key strategy for forming carbon-carbon bonds in an asymmetric fashion. The development of novel organocatalysts continues to expand the scope of these reactions, making them increasingly relevant for industrial applications.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A documented method for synthesizing 6-cyanohexanoic acid, the precursor acid to this compound, involves the nucleophilic substitution of a halogen in a 6-halohexanoic acid ester with a cyanide ion. This two-step process starts with the esterification of a 6-halohexanoic acid (e.g., 6-bromohexanoic acid), followed by nitrilation using an alkali metal cyanide. This route avoids harsher reagents that might be used for similar transformations.

The table below outlines the key steps in this greener approach.

| Step | Reactants | Conditions | Product | Key Features | Citation |

| 1. Esterification | 6-Bromohexanoic acid, Ethanol | Acid catalyst (H+) | Ethyl 6-bromohexanoate | Standard esterification to activate the substrate. | |

| 2. Nitrilation | Ethyl 6-bromohexanoate, Sodium Cyanide (NaCN) | Polar solvent | 6-Cyanohexanoic acid ethyl ester | Nucleophilic substitution to install the cyano group. |

Near-Critical Water Reactions for Related Compounds

Near-critical water (NCW) is water at temperatures and pressures below its critical point (374 °C, 22.1 MPa), typically between 200 and 350 °C. In this state, water exhibits unique properties, such as a lower dielectric constant, making it an effective solvent for organic compounds while still being able to dissolve salts. This allows many reactions to occur in a homogeneous phase, which can increase reaction rates by eliminating mass transfer resistance.

NCW has been investigated as a green medium for the hydrolysis of nitrile compounds. This is particularly relevant for waste stream treatment in nitrile synthesis, but also demonstrates the potential for controlled reactions of nitriles without the need for traditional acid or base catalysts. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) has been successfully carried out in near-critical water, showcasing a non-catalytic, efficient, and green hydrolysis method. This technology represents a promising avenue for developing environmentally friendly synthetic processes involving nitrile-containing compounds.

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents is a critical aspect of developing sustainable synthetic routes for this compound and its precursors. Traditional methods often employ hazardous materials, prompting research into greener alternatives.

A notable example is the synthesis of the precursor ethyl 6-chloro-6-oxohexanoate. A conventional route involves the use of thionyl chloride for the chlorination of monoethyl adipate (B1204190). This process generates sulfur dioxide gas, an asphyxiant with significant environmental concerns, and involves the handling of the highly corrosive thionyl chloride. google.com An alternative, greener approach utilizes bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst like N,N-dimethylformamide. google.com This method is characterized by simpler and safer operation, reduced waste, and higher yields. google.com

Solvent choice significantly influences the efficiency and environmental footprint of the synthesis. In the nitrilation step to form the cyano group, polar aprotic solvents are typically required. While dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective, pyridine-N-oxide has been shown to outperform them by minimizing side reactions like hydrolysis and polymerization, leading to higher yields and purity. However, the sustainability of these solvents themselves is a consideration. Research into syntheses of related compounds has explored the use of more environmentally benign solvents such as toluene (B28343) and ethyl acetate. google.com The use of polyethylene (B3416737) glycol (PEG) as a soluble polymeric support and recyclable reaction medium also represents a sustainable approach in related organic syntheses. researchgate.net

Below is a comparative analysis of solvents used in the nitrilation step for producing cyano-esters.

Table 1: Comparative Analysis of Solvents in Nitrilation Reactions

| Solvent | Typical Yield (%) | Purity (%) | Key Side Products | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | 85–90 | ≥98 | <5% Alkyl Cyanides | |

| DMSO | 60–65 | 90–92 | 15–20% Hydrolysis | |

| DMF | 55–60 | 88–90 | 10–12% Polymerization |

Optimization of Reaction Parameters

To maximize the efficiency and yield of this compound synthesis, careful optimization of various reaction parameters is essential. These parameters are often interdependent, requiring a systematic approach to achieve the best possible outcome.

Temperature and Pressure Effects

Temperature is a critical parameter that directly impacts reaction rates and selectivity. For the synthesis of the precursor ethyl 6-chloro-6-oxohexanoate from monoethyl adipate and bis(trichloromethyl) carbonate, the optimal temperature range is between 50-80°C, with reaction times of 4-8 hours. google.com Similarly, in the subsequent nitrilation step to form the cyano group, temperatures are optimally maintained between 65–70°C for 1-2 hours. Exceeding this range (e.g., >80°C) can lead to the decomposition of the cyanide reagent and reduced yield, while lower temperatures result in incomplete conversion.

Pressure is another key factor, particularly in hydrogenation reactions that may be used to modify the molecule. For instance, in the synthesis of a related compound, (S)-5-methyl-3-ethyl cyanohexanoate, a subsequent reduction step is carried out under a hydrogen pressure of 5 MPa at 25°C for 6 hours. google.com High-pressure conditions can also enable the use of lower boiling point solvents in or near their supercritical state in continuous flow systems, allowing for reactions at elevated temperatures that would not be possible under standard pressure. nih.gov

Catalyst Loading and Ligand Design

Catalyst performance is fundamental to many synthetic steps. The amount of catalyst used, or catalyst loading, must be optimized to ensure efficient conversion without unnecessary cost or downstream purification challenges. In the synthesis of ethyl 6-chloro-6-oxohexanoate, the molar ratio of the N,N-dimethylformamide catalyst relative to the monoethyl adipate starting material is specified in the range of 0.01 to 0.20. google.com

In more complex catalytic systems, such as those involving transition metals like palladium, the design of the ligand bound to the metal center is crucial. While not specific to this compound itself, studies on related palladium-catalyzed reactions highlight that the palladium/phosphine (B1218219) ligand ratio is critical for success. thieme-connect.de An excess of the phosphine ligand can undesirably shift the reaction pathway towards side reactions. thieme-connect.de The stereochemistry and electronic properties of the ligand can dictate the regioselectivity and stereospecificity of the reaction, influencing the final product structure. thieme-connect.de

Reactant Concentration and Stoichiometry

The relative amounts of reactants (stoichiometry) and their concentration in the solvent are crucial for driving the reaction to completion and minimizing byproducts. For the preparation of ethyl 6-chloro-6-oxohexanoate, the molar ratio of monoethyl adipate to the chlorinating agent, bis(trichloromethyl) carbonate, is optimized to be between 1:0.34 and 1:1.0. google.com The concentration is also controlled by the mass ratio of the solvent to monoethyl adipate, which is set between 0.5:1 and 3:1. google.com

In the synthesis of ethyl-6-aminohexanoate from caprolactam, it was found that the mole ratio of the reactants significantly impacts the final yield. The yield increased as the water/alcohol mole ratio was adjusted, demonstrating the importance of reactant concentration for achieving high conversion. scribd.com

Table 2: Optimization of Stoichiometry for Ethyl 6-chloro-6-oxohexanoate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Reactant Molar Ratio (1:2) | Catalyst Molar Ratio (1:Cat) | Reference |

|---|---|---|---|---|---|

| Monoethyl adipate | Bis(trichloromethyl) carbonate | N,N-dimethylformamide | 1 : 0.34–1.0 | 1 : 0.01–0.20 | google.com |

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers a powerful alternative to traditional batch processing for the production of this compound and its intermediates. google.com In a flow system, reactants are continuously pumped through a reactor, which can be a tube, coil, or microreactor, where the reaction occurs under precisely controlled conditions. umontreal.cabeilstein-journals.org

This methodology provides several advantages for this synthesis:

Enhanced Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, which is critical for reactions with narrow optimal temperature ranges, preventing side reactions and decomposition. umontreal.ca

Improved Safety : The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. rsc.org

Increased Efficiency and Scalability : Continuous operation can lead to higher throughput and allows for easier scaling by extending the operation time or by "scaling out" (using multiple reactors in parallel). Large-scale industrial production can employ continuous flow systems to maintain precise control and reduce solvent waste.

Automation : Flow systems are readily automated, which can improve reproducibility and reduce labor costs. umontreal.ca The integration of in-line purification steps, such as short-path distillation, can yield a high-purity product directly from the reactor output.

Reaction Chemistry and Mechanistic Investigations of Ethyl 6 Cyanohexanoate

Reactivity of the Ester Moiety

The ester group in ethyl 6-cyanohexanoate consists of a carbonyl center bonded to an ethoxy group. The polarity of the carbonyl bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to characteristic reactions like transesterification and hydrolysis.

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is reversible. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to form a new ester (mthis compound) and ethanol (B145695).

Under acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. masterorganicchemistry.com

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion (e.g., methoxide) on the carbonyl carbon of the ester. masterorganicchemistry.com This also proceeds through a tetrahedral intermediate, from which the original ethoxide group is expelled to yield the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. allrounder.ai

While specific studies on this compound are not prevalent, research on analogous compounds like methyl cyanoacetate (B8463686) provides insight into effective catalysts. For instance, hydrotalcite-like catalysts have been successfully used in the transesterification of methyl cyanoacetate with ethanol to produce ethyl cyanoacetate, demonstrating high efficiency and reusability. google.com

Table 1: Catalyst Systems for Transesterification Reactions

| Catalyst Type | Example | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Heterogeneous Base | Hydrotalcite | Methyl cyanoacetate, Ethanol | 80-85°C, 8 hours | 58.21% conversion | google.com |

| Homogeneous Acid | Sulfuric Acid | Ethyl alkanoates, Methanol (B129727) | 333 K | Effective transesterification | csic.es |

| Heterogeneous Acid | Dowex DR2030 Resin | Ethyl alkanoates, Methanol | 333 K | Reaction rate influenced by ester polarity | csic.es |

Saponification and Hydrolysis Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of this compound is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is an equilibrium process where excess water is used to shift the equilibrium towards the products: 6-cyanohexanoic acid and ethanol. libretexts.org The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile instead of an alcohol. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with a base, such as sodium hydroxide (B78521) (NaOH), the reaction is called saponification. libretexts.orgmasterorganicchemistry.com This process is effectively irreversible and goes to completion. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion (a poor leaving group), which generates 6-cyanohexanoic acid. masterorganicchemistry.com

The key to the irreversibility of saponification lies in the final step. The newly formed carboxylic acid is acidic, while the eliminated ethoxide and the hydroxide catalyst are basic. A rapid and highly favorable acid-base reaction occurs, where the carboxylic acid is deprotonated to form the carboxylate salt (e.g., sodium 6-cyanohexanoate). chemistrysteps.commasterorganicchemistry.com This final deprotonation step drives the entire reaction to completion. operachem.com To obtain the free carboxylic acid, a subsequent acidification step is required during the workup. masterorganicchemistry.comoperachem.com

Reactivity of the Nitrile Moiety

The nitrile or cyano group (-C≡N) in this compound is another site of significant reactivity. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. This functional group is primarily known for its ability to be reduced to a primary amine. allrounder.ai

Reduction Reactions of the Cyano Group

The reduction of a nitrile is a fundamental transformation that converts the cyano group into an aminomethyl group (-CH₂NH₂). This can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents. wikipedia.orglibretexts.org

Catalytic hydrogenation is an economical and widely used method for reducing nitriles to primary amines. wikipedia.org This reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org

Commonly used catalysts include:

Raney Nickel

Palladium on Carbon (Pd/C)

Platinum Dioxide (PtO₂)

The reaction proceeds by the addition of two molecules of hydrogen across the triple bond. wikipedia.org For this compound, this would yield ethyl 7-aminoheptanoate.

A potential complication in nitrile hydrogenation is the formation of secondary and tertiary amines as byproducts. wikipedia.org This occurs when the intermediate imine reacts with the primary amine product before it can be fully reduced. wikipedia.org The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the selectivity for the desired primary amine. wikipedia.org For example, the industrial synthesis of hexamethylenediamine (B150038) from adiponitrile (B1665535) is a large-scale application of this technology. wikipedia.org

Table 2: Common Catalysts for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Product Selectivity | Reference |

|---|---|---|---|

| Raney Nickel | High pressure H₂, alcohol solvent | Good for primary amines, can form secondary/tertiary amines | wikipedia.org |

| Palladium (Pd) | H₂, various supports | Effective for primary amine formation | libretexts.org |

| Platinum (Pt) | H₂, various supports | Effective for primary amine formation | libretexts.org |

Nitriles can also be effectively reduced to primary amines using powerful hydride-donating reagents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong and non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles. harvard.eduyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. libretexts.org This forms an intermediate imine anion, which undergoes a second hydride addition. libretexts.org Subsequent protonation with water during the workup step yields the primary amine. libretexts.org

A crucial consideration when using LiAlH₄ with this compound is its lack of chemoselectivity. LiAlH₄ will readily reduce both the nitrile and the ester functional groups. harvard.edu Therefore, treating this compound with LiAlH₄ would result in the formation of 7-aminoheptan-1-ol, as both functional groups are reduced simultaneously.

Diisobutylaluminium Hydride (DIBAL-H): For a more controlled reduction, other hydride reagents can be employed. Diisobutylaluminium hydride (DIBAL-H) is a less reactive hydride that can be used to reduce nitriles to aldehydes. wikipedia.org The reaction proceeds via the formation of a stable N-Al adduct, followed by a single hydride transfer. A careful aqueous workup then hydrolyzes the resulting imine to the corresponding aldehyde. wikipedia.org This provides a pathway to synthesize ethyl 6-oxohexanoate (B1234620) from this compound.

Table 3: Comparison of Hydride Reagents for Nitrile Reduction

| Reagent | Abbreviation | Reactivity | Selectivity with this compound | Product from Nitrile | Reference |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Reduces both ester and nitrile | Primary Amine | harvard.eduyoutube.com |

| Sodium Borohydride | NaBH₄ | Mild | Reduces ester slowly, may reduce nitrile with catalysts (e.g., CoCl₂) | Primary Amine | wikipedia.org |

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic, making it susceptible to attack by nucleophiles. These reactions are fundamental for converting the cyano group into other valuable functionalities, such as carboxylic acids, amines, or ketones. libretexts.org

Common nucleophilic additions to nitriles include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid. libretexts.org In the case of this compound, this would ultimately lead to a dicarboxylic acid derivative after hydrolysis of the ester group as well. The reaction proceeds through an amide intermediate. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. libretexts.org

Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This reaction provides an effective route for synthesizing ketones from nitriles. libretexts.org

A notable example of nucleophilic addition involves organorhodium(I) species. Research has demonstrated the intramolecular nucleophilic addition of an organorhodium(I) complex to a cyano group in cyano-substituted alkynes, highlighting the reactivity of the nitrile group toward such species. rsc.org This type of reactivity suggests potential for similar rhodium-catalyzed transformations involving this compound.

Cyclization Reactions Involving the Nitrile

The nitrile functionality of this compound and its derivatives can participate in cyclization reactions to form various heterocyclic structures. These reactions often involve the nitrile group acting as an electrophile or being transformed into a group that subsequently partakes in ring formation.

For instance, a derivative, ethyl 3-oxo-6-cyanohexanoate, can undergo condensation with phenylhydrazine (B124118) under acidic conditions to form indole (B1671886) derivatives, a core structure in many biologically active compounds. Similarly, related α,β-unsaturated cyanoesters, such as (E)-ethyl 3-aryl-2-cyanoacrylates, can react with ethyl glycinate (B8599266) hydrochloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to construct polysubstituted furancarboxylates. semanticscholar.org

Intramolecular nucleophilic additions also represent a key strategy for cyclization. The addition of an organorhodium(I) species to a nitrile group, as mentioned previously, can occur intramolecularly to form a cyclic product, demonstrating a pathway for ring construction initiated by the nitrile group. rsc.org

Table 1: Examples of Cyclization Reactions Involving Cyanoesters

Carbon-Carbon Bond Forming Reactions

Michael Addition Reactions of Related Cyanoesters

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com Cyanoesters, particularly those with an acidic proton α to both the cyano and ester groups (e.g., ethyl cyanoacetate), are excellent Michael donors. chemistrysteps.com The resulting enolate is stabilized by both electron-withdrawing groups, making it a soft nucleophile that preferentially adds in a 1,4-fashion. masterorganicchemistry.comchemistrysteps.com

While this compound itself is not an activated Michael donor, its precursor, ethyl cyanoacetate, is widely used in such reactions. The principles governing these reactions are directly relevant to understanding the chemistry of related cyanoesters. A classic example is the reaction between ethyl phenylcyanoacetate and acrylonitrile (B1666552). wikipedia.org

Table 2: Examples of Michael Addition Reactions

Alkylation and Acylation Reactions

The carbon atom positioned between a nitrile and a carbonyl group is known as an active methylene (B1212753) group. The protons on this carbon are acidic and can be removed by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then react with electrophiles like alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively.

Studies have shown that ethyl cyanoacetate can be alkylated with butyl bromide or butyl iodide using the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form ethyl 2-cyanohexanoate. oup.com The resulting ethyl 2-cyanohexanoate still possesses one acidic proton and can be further alkylated. For example, reaction with ethyl iodide in the presence of DBU yields ethyl 2-cyano-2-ethylhexanoate. oup.com The choice of solvent is critical, with nonpolar solvents like benzene (B151609) favoring monoalkylation and polar solvents leading to increased dialkylation. oup.com

Acylation reactions proceed via a similar mechanism. Ethyl 2-cyanohexanoate has been used as an acylating agent in palladium-catalyzed reactions with arylboronic acids, leading to the synthesis of alkyl aryl ketones. researchgate.net This transformation involves a decarboxylative acylation process. researchgate.net

Table 3: Alkylation of Ethyl Cyanoacetate and Derivatives with DBU

Radical Cascade Reactions

Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures from simple precursors in a single operation. rsc.orgnih.gov These reactions involve a sequence of radical-mediated bond-forming events. The alkyl chain of this compound, along with its functional groups, provides potential handles for initiating or participating in such cascades.

While specific examples detailing the participation of this compound in radical cascades are not extensively documented, the principles can be inferred from related systems. For example, radical cascade reactions have been developed that incorporate multiple one-carbon radical synthons, like carbon monoxide, to achieve complex acylations. cmu.edu Another strategy involves the four-component radical cascade of xanthogenates, alkenes, CO, and sulfonyl oxime ethers for the vicinal difunctionalization of alkenes. beilstein-journals.org

Photoredox catalysis has emerged as a key technology for initiating radical cascades under mild conditions. nih.gov For instance, tryptophans can undergo a stereoselective intermolecular radical cascade with acrylamides, initiated by visible light, to produce complex fused heterocyclic systems. nih.gov A molecule like this compound could potentially serve as a substrate in similar transformations, where a radical could be generated on the alkyl chain, leading to subsequent cyclization or intermolecular reactions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Addition to Nitrile: The mechanism for base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms an imine anion, which is then protonated by water to give an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylate. libretexts.org

Alkylation: The mechanism for the DBU-catalyzed alkylation of a cyanoester involves the abstraction of the acidic α-proton by DBU to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the new carbon-carbon bond. oup.com

Michael Addition: This reaction is initiated by the deprotonation of the Michael donor (e.g., a related cyanoester) by a base to generate an enolate. The enolate then performs a 1,4-conjugate addition to the α,β-unsaturated system of the Michael acceptor. This creates a new, resonance-stabilized enolate, which is subsequently protonated during workup to yield the final 1,5-dicarbonyl or related product. masterorganicchemistry.com

Radical Cascade: A general mechanism for a photoredox-catalyzed radical cascade begins with the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical. This radical can then add to a π-system, undergo cyclization, or participate in other bond-forming events. The cascade continues until the radical is quenched, often by another SET process that regenerates the ground-state photocatalyst, completing the catalytic cycle. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For a molecule like this compound, kinetic analysis can be applied to reactions such as the hydrolysis of the ester functional group or the reduction of the nitrile functional group. By systematically varying conditions like temperature and reactant concentrations, key parameters such as rate constants, reaction orders, and activation energies can be determined.

Two primary reaction pathways for this compound that are amenable to kinetic study are the hydrolysis of the ester and the hydrogenation of the nitrile.

Ester Hydrolysis: The hydrolysis of the ethyl ester group to a carboxylic acid can be catalyzed by either acid or base. The reaction rate is typically monitored by measuring the change in concentration of the reactant or a product over time. Kinetic data for the hydrolysis of similar esters, such as ethyl hexanoate (B1226103), show that the reaction follows pseudo-first-order kinetics under specific conditions. oup.comscispace.com The rate constants are highly dependent on temperature, a relationship described by the Arrhenius equation.

Nitrile Hydrogenation: The catalytic hydrogenation of the nitrile group to a primary amine is a key industrial transformation. researchgate.net The kinetics of this reaction are often more complex, potentially involving catalyst activation, substrate adsorption, and surface reaction steps. rsc.org Studies on various aliphatic nitriles show that reaction rates are influenced by hydrogen pressure, temperature, and the nature of the catalyst. researchgate.netresearchgate.net

Illustrative kinetic data for reactions analogous to those of this compound are presented below.

| Temperature (K) | Rate Constant (k) x 10-5 (s-1) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 308 | 10.63 | 66.65 |

| 315 | 19.93 | |

| 323 | 36.13 |

Data modeled after kinetic studies of ethyl propionate (B1217596) hydrolysis. ias.ac.in

| Catalyst | Temperature (°C) | H2 Pressure (bar) | Yield of Primary Amine (%) |

|---|---|---|---|

| Co-PNP Complex | 80 | 50 | 85 |

| Ru-Pincer Complex | 100 | 50 | 92 |

| Pd/C | 70 | 40 | 95 |

Data represents typical results from studies on cobalt, ruthenium, and palladium-catalyzed aliphatic nitrile reductions. researchgate.netrsc.org

Transition State Analysis

Transition state analysis provides a deeper, molecular-level understanding of a reaction mechanism by characterizing the high-energy structure that exists transiently between reactants and products. Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed modeling of these transition states, including their geometry, energy, and electronic structure. nih.govsparkl.me

For reactions involving this compound, transition state analysis can illuminate the precise mechanisms of ester hydrolysis or nitrile hydration.

Ester Hydrolysis: Computational studies of ester hydrolysis have explored the transition states for both acid- and base-catalyzed mechanisms. In the base-catalyzed reaction, the analysis focuses on the transition state for the rate-determining step: the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. ic.ac.uk Calculations can determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. These calculations often include solvent models to more accurately reflect reaction conditions. researchgate.net Studies on similar esters show this barrier is significantly lower than for the uncatalyzed reaction. ic.ac.uk

Nitrile Hydration: The hydration of a nitrile to an amide can also be modeled. The transition state involves the attack of a water molecule on the nitrile carbon, often assisted by an acid or base catalyst. Computational studies on nitrile hydrolysis reveal a cyclic transition state where a proton is transferred simultaneously with the nucleophilic attack. nih.govtue.nl The calculated activation energies can help predict the feasibility of the reaction under different catalytic conditions. pnas.orgrsc.org

| Reaction | Catalyst/Condition | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Ester Hydrolysis (Methyl Formate) | Neutral Water (autoionization) | AIMD-MetaD | 23.8 researchgate.net |

| Nitrile Hydration (Acetonitrile) | H3O+ | DFT | ~15-20 tue.nl |

| Nitrile Reaction with Cysteamine | Uncatalyzed | DFT (B3LYP) | ~25-30 nih.gov |

These values are illustrative and derived from computational studies on model compounds to represent the types of analyses applicable to this compound.

By calculating the Intrinsic Reaction Coordinate (IRC), chemists can confirm that a calculated transition state structure smoothly connects the reactants and the products (or intermediate) on the potential energy surface, verifying its role in the reaction mechanism. nih.gov

Derivatization and Analog Synthesis of Ethyl 6 Cyanohexanoate

Synthesis of Alkyl and Aryl Derivatives

The synthesis of alkyl and aryl derivatives of ethyl 6-cyanohexanoate can be approached through various synthetic strategies, often leveraging the reactivity of the related compound, ethyl cyanoacetate (B8463686). While direct alkylation or arylation of the hexanoate (B1226103) chain of this compound is not commonly documented, methods applied to similar cyanoesters can be extrapolated.

One prominent method involves palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed acylation of arylboronic acids with substituted ethyl cyanoacetates has been shown to be an effective method for generating alkyl aryl ketones. researchgate.net This suggests a potential pathway for introducing aryl groups to the carbon backbone adjacent to the nitrile, should a suitable precursor be derived from this compound.

Furthermore, multi-component reactions offer another avenue for creating complex aryl derivatives. The condensation of ethyl cyanoacetate with various aldehydes and thiourea, for example, leads to the formation of 6-aryl-5-cyano thiouracils. nih.gov Similarly, reactions with arylhydrazono-2-cyanoacetylcyanamide can produce 1-aryl-6-azaisocytosines. mdpi.com These examples highlight established methods for constructing aryl-substituted heterocyclic systems from a cyanoacetate core, which could be adapted for this compound to create novel derivatives.

Modifications of the Ester Group

The ethyl ester group of this compound is amenable to several modifications, most notably transesterification. This reaction allows for the exchange of the ethyl group with other alkyl or aryl groups, thereby altering the properties of the molecule.

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical procedure, reacting the ester with a large excess of a different alcohol in the presence of a catalyst drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com For example, the transesterification of ethyl hexanoate with methanol (B129727) has been studied, demonstrating the feasibility of this transformation on a similar alkyl chain. csic.es A process for the transesterification of methyl cyanoacetate to ethyl cyanoacetate using a hydrotalcite catalyst has also been developed, showcasing a specific application for cyanoesters. google.com These methods are, in principle, directly applicable to this compound for the synthesis of a variety of ester analogues.

It is also noted that in certain applications, such as for electrolytic capacitors, transesterification with glycols can occur, indicating the reactivity of the ester group under specific conditions. epo.org

Transformations of the Nitrile Group to Other Functionalities

The nitrile group is a versatile functional handle that can be converted into several other important functional groups, including carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. byjus.com This reaction can be carried out under either acidic or basic conditions. libretexts.orglibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) yields the salt of the carboxylic acid and ammonia (B1221849) gas. byjus.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. savemyexams.com

This two-stage hydrolysis provides a reliable route to both the amide and carboxylic acid derivatives of the this compound backbone. libretexts.org

The reduction of the nitrile group provides a direct pathway to primary amines. This transformation is crucial for synthesizing compounds like ethyl 6-aminohexanoate (B3152083), a valuable chemical intermediate. scribd.comresearchgate.net

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium or nickel. allrounder.ai

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. allrounder.ailibretexts.org The reaction typically involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org Other reducing systems, such as tetramethyldisiloxane/titanium(IV) isopropoxide, have also been developed as a mild and efficient alternative. researchgate.net

These reduction methods allow for the synthesis of ethyl 6-aminohexanoate from this compound, expanding the synthetic utility of the starting material. organic-chemistry.org

Chiral Derivatization and Enantioselective Synthesis

While this compound itself is an achiral molecule, the synthesis of chiral derivatives and enantiomerically pure analogues is a significant area of interest, particularly for applications in pharmaceuticals and materials science. nih.gov

The creation of chiral centers in molecules derived from this compound can be achieved through enantioselective synthesis. Although specific enantioselective reactions starting directly from this compound are not widely reported, general strategies from related systems can be applied.

One powerful approach is the use of biocatalysis. Ene-reductases, for example, have been used for the asymmetric bioreduction of β-cyanoacrylate esters to produce chiral precursors for GABA analogues like pregabalin (B1679071). nih.gov This highlights the potential of enzymatic methods to introduce chirality with high enantioselectivity.

Chemical methods for enantioselective synthesis often involve the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of various complex molecules has been achieved through steps like asymmetric hydrogenation or the use of chiral building blocks derived from readily available sources like ethyl lactate. nih.govgoogle.comsci-hub.sebeilstein-journals.org A chemo-enzymatic process for producing (S)-ethyl 3-cyano-5-methylhexanoate, a chiral analogue, has been developed, showcasing a combined approach. nih.gov The synthesis of chiral intermediates, such as (R)-4-cyano-3-hydroxybutyrate, has also been accomplished through enzymatic processes, providing a key building block for complex drug molecules. mdpi.com

These established methodologies for enantioselective synthesis provide a framework for the potential development of chiral derivatives starting from or related to this compound.

Chiral Catalyst Development

The development of chiral catalysts for the derivatization of this compound primarily focuses on the asymmetric transformation of the cyano group or reactions involving the α-carbon to the ester. Key strategies include asymmetric hydrogenation, reduction, and phase-transfer catalysis.

Asymmetric Hydrogenation and Reduction of the Cyano Group:

The conversion of the nitrile functionality into a primary amine is a common derivatization pathway. Asymmetric hydrogenation of the C≡N bond can lead to chiral amines. While direct asymmetric hydrogenation of aliphatic nitriles like this compound is challenging, catalysts developed for α,β-unsaturated nitriles provide valuable insights. For instance, rhodium complexes with chiral ligands such as f-spiroPhos have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated nitriles. rsc.orgresearchgate.net These systems, often operating under mild conditions, can achieve excellent enantiomeric excesses (up to 99.9% ee) and high turnover numbers. researchgate.net

Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of challenging substrates. ajchem-b.com For example, Ir-N,P ligand complexes, activated by a base like N,N-diisopropylethylamine, have been found to be highly active for the conjugate reduction of α,β-unsaturated nitriles, a reaction that is otherwise difficult to achieve with high enantioselectivity. researchgate.net

Another approach is the use of biocatalysts. Engineered ω-transaminases have shown great potential for the asymmetric synthesis of chiral amines from ketones. core.ac.ukmdpi.com A derivative of ω-transaminase from Pseudomonas jessenii (PjTA-R6) has been successfully used for the amination of various keto substrates, yielding chiral amines with over 99% enantiomeric excess (e.e.). mdpi.com This biocatalytic approach could be applied to a ketone derivative of this compound.

Chiral Phase-Transfer Catalysis:

Chiral phase-transfer catalysts (PTCs) are effective for enantioselective alkylation and other reactions at the α-position to the ester or nitrile. These catalysts, typically chiral quaternary ammonium or phosphonium (B103445) salts, facilitate reactions between water-soluble and organic-soluble reactants in a two-phase system. google.comnih.gov For example, chiral quaternary ammonium salts derived from cinchona alkaloids or those with a spirocyclic framework have been used for the asymmetric synthesis of α-amino acids with high enantioselectivity. nih.gov Such catalysts could be employed for the enantioselective functionalization of the carbon atom adjacent to the ester group in this compound.

Chiral Catalyst Systems for Related Substrates:

The development of chiral catalysts for the synthesis of precursors to drugs like Pregabalin, which shares structural similarities with derivatives of this compound, offers relevant strategies. The asymmetric hydrogenation of a cyano-substituted olefin using a chiral catalyst composed of a transition metal and a bisphosphine ligand like (R,R)-Me-DUPHOS is a key step in one of the synthetic routes to Pregabalin. google.comgoogle.com

Furthermore, research into the synthesis of chiral lactams, such as caprolactam, provides a basis for potential derivatization pathways for this compound. researchgate.netgoogle.com The intramolecular cyclization of derivatives of this compound could be guided by chiral catalysts to produce enantiomerically enriched caprolactam analogs.

The table below summarizes some of the relevant chiral catalyst systems and their applications in reactions that could be adapted for the derivatization of this compound.

| Catalyst System | Ligand/Catalyst Type | Substrate Type | Product Type | Enantioselectivity (ee) |

| Rhodium Complex | (S,S)-f-spiroPhos | α,β-Unsaturated nitriles | Chiral nitriles | Up to 99.7% rsc.org |

| Iridium Complex | ThrePHOX (P,N-ligand) | α,β-Unsaturated nitriles | Saturated nitriles | High |

| ω-Transaminase | PjTA-R6 (Engineered Enzyme) | Aliphatic ketones | Chiral amines | >99% mdpi.com |

| Quaternary Ammonium Salt | Cinchona alkaloid derivatives | Glycine (B1666218) esters | α-Amino acids | Excellent nih.gov |

| Rhodium Complex | (R,R)-Me-DUPHOS | Cyano-substituted olefins | Chiral nitriles | High google.com |

Analytical and Spectroscopic Characterization Methods for Ethyl 6 Cyanohexanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the ethyl 6-cyanohexanoate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key chemical shifts (δ) for this compound are observed, indicating the distinct proton groups within the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the nitrile carbon, the carbons of the ethyl group, and the carbons of the hexanoate (B1226103) chain. libretexts.org Generally, sp³ hybridized carbons absorb between 0 and 90 ppm, while sp² carbons are found between 110 and 220 ppm. libretexts.org Carbonyl carbons are characteristically observed at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160-180 |

| C≡N | 115-125 |

| O-C H₂-CH₃ | 60-70 |

| -CH₂-C≡N | 15-25 |

| -CH₂-CH₂-C≡N | 20-30 |

| -CH₂-CH₂-CH₂-C≡N | 20-30 |

| -CH₂-COOR | 30-40 |

| O-CH₂-C H₃ | 10-20 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. For this compound, key absorptions include a strong band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1750-1735 cm⁻¹, and a sharp, medium-intensity band for the nitrile (C≡N) stretch around 2250 cm⁻¹. vscht.cz The C-H stretching vibrations of the alkane chain are also visible in the 3000-2850 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | ~2250 |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1260-1050 |

| C-H (Alkane) | Stretch | 3000-2850 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (169.22 g/mol ). nih.gov

Fragmentation patterns provide structural information. For esters, common fragmentation includes the loss of the alkoxy group (-OR). libretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. Predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.11756 | 137.8 |

| [M+Na]⁺ | 192.09950 | 147.0 |

| [M+NH₄]⁺ | 187.14410 | 141.5 |

| [M+K]⁺ | 208.07344 | 138.6 |

| [M-H]⁻ | 168.10300 | 129.7 |

| [M+Na-2H]⁻ | 190.08495 | 138.6 |

Source: PubChemLite uni.lu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC, the volatile this compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. rjptonline.org The separated components then enter the mass spectrometer, which provides mass spectra for identification. rjptonline.org The retention time (the time it takes for the compound to pass through the column) and the mass spectrum are used to identify and quantify this compound. rjptonline.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile compounds or for preparative-scale purification. For the analysis of related compounds, such as ethyl 6-(acetyloxy)hexanoate, a reverse-phase (RP) HPLC method can be utilized. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com Detection is often achieved using a UV detector or, for higher specificity, a mass spectrometer (LC-MS). Chiral HPLC can also be employed for the separation of enantiomers if a chiral center is present in the molecule or its derivatives. google.com

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures. Flash column chromatography, which uses pressure to accelerate the solvent flow, is particularly common due to its speed and efficiency.

The process typically involves using silica (B1680970) gel as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently employed, with the polarity being adjusted to optimize the separation of the target compound from impurities. google.comrsc.org For instance, crude products of similar cyano esters are often purified by column chromatography on flash silica gel. google.com In some procedures, an automated flash chromatography system, such as a Biotage apparatus with pre-packed silica cartridges, may be used for purification, often with a gradient elution of ethyl acetate in cyclohexane. acs.orgnih.gov The separation is monitored, and fractions are collected and analyzed to isolate the pure this compound.

Table 1: Typical Column Chromatography Parameters for Purification of Cyano Esters

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | A solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., 200-300 mesh or in pre-packed cartridges). acs.orgrsc.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample through the column. | Hexane/Ethyl Acetate mixtures (e.g., 1:1 v/v). google.com |

| Cyclohexane/Ethyl Acetate gradients (e.g., 1-6% EtOAc). acs.orgnih.gov |

| Technique | The method of performing the chromatography. | Flash Chromatography (manual or automated). google.comacs.orgrsc.org |

Advanced Analytical Approaches

Beyond standard spectroscopic methods like NMR and IR, several advanced analytical techniques are utilized for a more in-depth characterization of this compound and related compounds. These methods provide high sensitivity, and detailed structural and thermal information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for separating and identifying volatile and semi-volatile compounds. In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern, allowing for definitive identification. GC-MS has been used to analyze intermediates and byproducts in syntheses involving cyano esters. google.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS to analyze cyano-containing organic molecules. rsc.org

Tandem Mass Spectrometry (MS-MS): This method involves multiple stages of mass analysis and is used for structural elucidation of complex molecules. It can provide improved sensitivity and selectivity for quantitative analysis, especially in complex matrices. jfda-online.com While not specifically documented for this compound, it is a valuable technique for characterizing minor components and impurities. jfda-online.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials. vlp.com.uaresearchgate.net DSC can determine melting points and study curing processes for polymers derived from cyanate (B1221674) esters. vlp.com.ua TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. researchgate.net These methods are particularly relevant when investigating the potential polymerization or thermal behavior of cyanate esters and related nitrile compounds.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Information Provided | Application Example |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio for identification. google.com | Analysis of reaction mixtures and purity assessment. google.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and determination of elemental formula. rsc.org | Unambiguous confirmation of the molecular formula. rsc.org |

| Tandem Mass Spectrometry (MS-MS) | Structural elucidation and sensitive quantitative analysis. jfda-online.com | Quantification of trace components and structural analysis. jfda-online.com |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point, glass transition, curing). vlp.com.ua | Studying the thermal behavior and curing of related cyanate ester polymers. vlp.com.uaresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. researchgate.net | Assessing the degradation temperature and char yield of related polymers. researchgate.net |

Computational Chemistry and Modeling of Ethyl 6 Cyanohexanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.comschrodinger.com A smaller gap suggests higher reactivity. irjweb.com

Atomic charge calculations, such as Mulliken charges, provide an estimate of the partial charge on each atom in the molecule. nih.gov This information helps to identify electrophilic (positive) and nucleophilic (negative) sites, which is critical for understanding intermolecular interactions and reaction mechanisms. In ethyl 6-cyanohexanoate, the carbon atom of the nitrile group and the carbonyl carbon of the ester group are expected to carry a partial positive charge, making them susceptible to nucleophilic attack.

Table 1: Illustrative Quantum Chemical Parameters for a Generic Cyanoalkanoate Note: This table presents typical data ranges for educational purposes, as specific values for this compound were not found in the cited literature.

| Parameter | Method | Typical Value | Significance |

|---|---|---|---|

| EHOMO | DFT/B3LYP | -6 to -8 eV | Electron-donating ability nih.gov |

| ELUMO | DFT/B3LYP | -1 to 1 eV | Electron-accepting ability researchgate.net |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 5 to 9 eV | Chemical reactivity, stability irjweb.com |

| Dipole Moment | DFT/B3LYP | 2 to 4 Debye | Molecular polarity |

| Atomic Charge on Nitrile C | Mulliken | +0.1 to +0.3 e | Electrophilic site |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. avogadro.cc It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.netchemrxiv.org

For this compound, an MEP map would visually confirm the insights from atomic charge analysis. The most negative potential would be concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the ester group, corresponding to their lone pairs of electrons. researchgate.net These areas represent the most likely sites for protonation or interaction with positive ions. uni-muenchen.de Conversely, positive potential would be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to attack by negatively charged species. chemrxiv.org MEP analysis is a valuable guide for predicting how a molecule will interact with other reactants, catalysts, or biological receptors. chemrxiv.org

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the study of short-lived intermediates and transition states that are difficult to observe experimentally. sumitomo-chem.co.jprsc.org

DFT is a widely used method for studying the thermodynamics and kinetics of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. nih.gov For example, DFT calculations could be applied to study the hydrolysis of the ester group or the reduction of the nitrile group in this compound.

These studies can determine whether a reaction is exothermic or endothermic and can predict the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. ulpgc.es For instance, in a study of the acid-catalyzed synthesis of ethyl acetate (B1210297), DFT calculations at the B3LYP/6-31G(d,p) level identified the rate-determining step by comparing the energy barriers of each elementary step in the mechanism. nih.gov Similar computational approaches could be used to investigate reactions involving this compound, providing crucial insights for optimizing reaction conditions like temperature and catalyst choice. ulpgc.es

A transition state is the specific molecular configuration at the highest potential energy point along a reaction coordinate, representing the fleeting moment of bond breaking and forming. wikipedia.org Locating the geometry of a transition state is a key goal of computational reaction mechanism studies. rsc.org These structures are first-order saddle points on the potential energy surface, meaning they are an energy minimum in all directions except for one, which corresponds to the reaction coordinate. wikipedia.org

The energy difference between the reactants and the transition state is the energy barrier or activation energy. sumitomo-chem.co.jp A high energy barrier indicates a slow reaction, while a low barrier suggests a faster one. Computational methods can accurately predict the geometries of transition states and their corresponding energy barriers. wayne.edu For example, in a reaction involving this compound, such as a nucleophilic addition to the nitrile group, calculations could reveal the precise bond lengths and angles as the nucleophile approaches and a new bond begins to form. This information provides a detailed, dynamic picture of the chemical transformation. rsc.orgwayne.edu

Table 2: Illustrative Reaction Energetics Data Note: This table is a hypothetical example for a generic reaction, as specific data for this compound were not found in the cited literature.

| Reaction Step | Species | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| 1 | Reactants | 0.0 | DFT/B3LYP |

| 2 | Transition State 1 (TS1) | +19.6 | DFT/B3LYP nih.gov |

| 3 | Intermediate 1 | -5.2 | DFT/B3LYP |

| 4 | Transition State 2 (TS2) | +15.8 | DFT/B3LYP ulpgc.es |

Molecular Dynamics Simulations (for related compounds)

While quantum mechanics excels at describing electronic properties and reactions of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. ebsco.com MD simulations model systems containing many molecules (including solvents) and are particularly useful for understanding the behavior of substances in condensed phases. semanticscholar.org

For compounds related to this compound, such as other long-chain alkyl esters or nitriles, MD simulations can provide insights into their bulk properties and interfacial behavior. nih.gov For example, simulations could model how these molecules arrange themselves at an oil-water interface, which is relevant to applications in surfactants and emulsifiers. semanticscholar.org Coarse-grained MD simulations, which group atoms into larger interacting beads, allow for the study of larger systems over longer timescales, such as the formation of nanoparticles or micelles. nih.gov These simulations can reveal how factors like molecular structure and concentration influence the aggregation and macroscopic properties of these materials, bridging the gap between molecular structure and bulk function. nih.govbris.ac.uk

Predictive Modeling for Synthetic Routes and Selectivity

Predictive modeling, a cornerstone of modern computational chemistry, offers a powerful lens through which to explore and refine the synthesis of molecules like this compound. wikipedia.org This approach utilizes computer simulations to solve complex chemical problems, providing insights that complement and guide experimental work. wikipedia.org By employing methods grounded in theoretical chemistry, researchers can calculate molecular structures and properties, and in some cases, even predict previously unobserved chemical phenomena. wikipedia.org

The synthesis of this compound presents a particular challenge due to its bifunctional nature, containing both an ester and a nitrile group. researchgate.netuni.lu Achieving high selectivity for the desired product while minimizing side reactions is a primary goal. Computational modeling provides a suite of tools to address this challenge by simulating reaction pathways and predicting outcomes under various conditions. numberanalytics.com

Key Computational Techniques and Their Applications:

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. numberanalytics.com In the context of synthesizing nitriles, DFT can be used to study reaction mechanisms, such as the hydration of nitriles to amides or the cyclization of α-amino nitriles. rsc.orgnih.govresearchgate.net By calculating the Gibbs free energy barriers of different reaction pathways, DFT can help identify the most favorable route and understand the role of catalysts in enhancing reaction rates and selectivity. nih.gov For instance, DFT studies can elucidate how a catalyst acts as a Lewis base to increase the nucleophilicity of a reaction site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the physical movements of atoms and molecules over time. numberanalytics.com This can be particularly useful for understanding the behavior of bifunctional catalysts and how they interact with substrates at an atomic level. numberanalytics.com